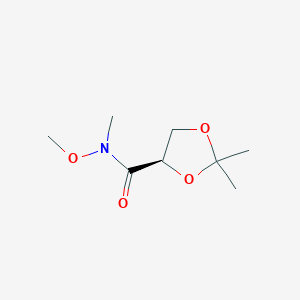
1,1'-Bis(2-fluorophenyl)-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt derivative that has garnered attention due to its unique structural and chemical properties. This compound consists of two fluorophenyl groups attached to a bipyridinium core, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is carried out between 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and a nucleophilic reagent in a mixture of ethanol and water under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.
Aplicaciones Científicas De Investigación
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of molecular interactions and as a probe in various biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and fluorophenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a catalyst or a biochemical probe .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-fluorophenyl) disulfide: This compound shares the fluorophenyl groups but differs in its core structure, which is based on a disulfide linkage.
Other Bipyridinium Salts: Compounds like methyl viologen and paraquat also feature bipyridinium cores but differ in their substituents and overall properties.
Uniqueness
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its combination of fluorophenyl groups and bipyridinium core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific molecular interactions and properties.
Propiedades
Número CAS |
189639-23-4 |
|---|---|
Fórmula molecular |
C22H16Cl2F2N2 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-[1-(2-fluorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16F2N2.2ClH/c23-19-5-1-3-7-21(19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-8-4-2-6-20(22)24;;/h1-16H;2*1H/q+2;;/p-2 |
Clave InChI |
NXYJRGQPRUUIDZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4F)F.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



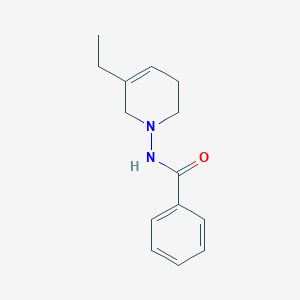
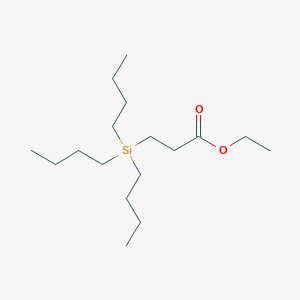
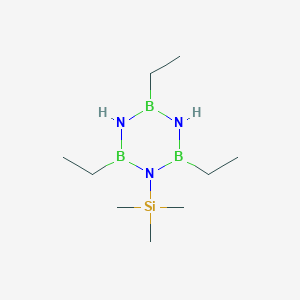
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
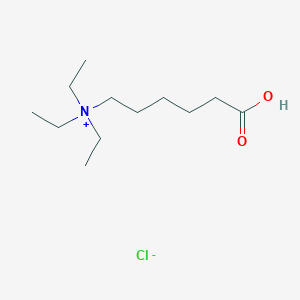
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
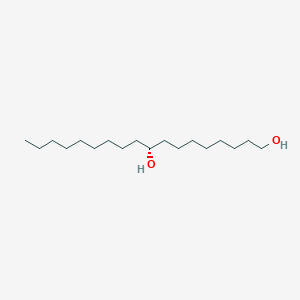
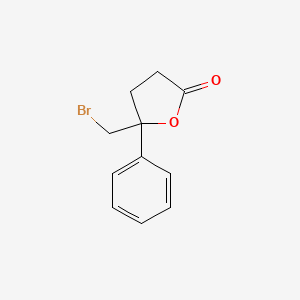
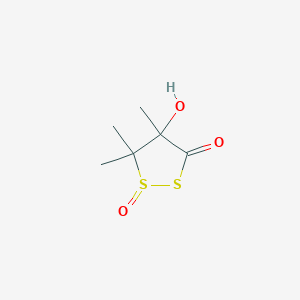
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
